Butanedioic acid;propane-1,3-diol
Description
Significance of Butanedioic Acid and Propane-1,3-Diol as Renewable Platform Chemicals
Butanedioic acid, commonly known as succinic acid, and propane-1,3-diol (1,3-PDO) are recognized as key platform chemicals derivable from renewable resources. adhesivesmag.comnih.gov Their bifunctionality makes them ideal building blocks for a variety of polymers, particularly polyesters. nih.gov The production of these monomers can be achieved through the fermentation of biomass, such as corn sugars or glycerol (B35011), a byproduct of the biodiesel industry. gantrade.comaiche.org This biological production route is a cleaner, greener alternative to conventional petrochemical methods, offering a significant reduction in greenhouse gas emissions. nih.gov
The resulting polyester (B1180765), poly(propylene succinate), is noted for its biodegradability, degrading much faster than other common polyesters like poly(butylene succinate) (PBSu) and polycaprolactone (B3415563) (PCL). nih.gov This positions it as a valuable material for applications where environmental persistence is a concern. nih.govguidechem.com
The shift towards a bioeconomy, which utilizes renewable biological resources to produce food, energy, and industrial goods, underscores the strategic importance of butanedioic acid and propane-1,3-diol. mdpi.com These compounds are highlighted in initiatives like the U.S. Department of Energy's list of top value-added chemicals from biomass. nih.govnih.gov Their use supports the development of a circular economy by creating sustainable product lifecycles, from renewable feedstock to biodegradable end-products. nih.gov
The production of bio-based succinic acid and 1,3-propanediol (B51772) contributes to reducing dependence on finite fossil fuels and mitigates climate change by sequestering CO2. nih.govnih.govfrontiersin.org The market for bio-based polymers is expanding, driven by both legislative initiatives favoring sustainable products and growing consumer demand for "green" materials. nih.govcoatingsworld.comsphericalinsights.com Companies are increasingly focusing on making their products from renewable sources to lower their carbon footprint. gantrade.comsphericalinsights.com
The study of succinic acid-based polyesters dates back to the 19th century, with early work by Agostinho Vicente Lourenço in 1863. wikipedia.org More systematic research was conducted in the 1930s by Wallace Carothers at DuPont, who was searching for a synthetic alternative to silk. wikipedia.org However, interest waned as focus shifted to other polymers like nylon. wikipedia.org
A resurgence of interest in aliphatic polyesters occurred in the 1990s, fueled by the growing demand for biodegradable polymers. wikipedia.org This led to the industrial production of related polyesters like poly(butylene succinate) (PBS). wikipedia.orgnih.gov
Specific research into poly(propylene succinate) (PPSu), derived from butanedioic acid and propane-1,3-diol, has gained momentum more recently. nih.gov Studies have focused on its synthesis via melt polycondensation, characterization of its properties, and exploring its potential applications. nih.govnih.gov A significant advancement was the synthesis of a stereocomplex of PPSu by mixing isotactic chains of poly(S-propylene succinate) and poly(R-propylene succinate), which resulted in a material with vastly improved thermal properties compared to the individual enantiopure polymers. acs.orgacs.org
Interdisciplinary Research Synergies within the Butanedioic Acid and Propane-1,3-Diol System
The development of materials from butanedioic acid and propane-1,3-diol is a prime example of interdisciplinary synergy. It combines:
Biotechnology and Microbiology: For developing and optimizing microbial fermentation processes to produce the bio-based monomers from renewable feedstocks like glucose and glycerol. gantrade.comaiche.orgnih.gov
Chemical Engineering: For designing and scaling up bioreactors and downstream processing to purify the monomers efficiently. nih.govresearchgate.net
Polymer Chemistry: For investigating catalysts and reaction conditions for the polymerization of the monomers into high-molecular-weight polyesters with desired characteristics. nih.govacs.orgsumitomo-chem.co.jp
Materials Science and Engineering: For characterizing the thermal, mechanical, and degradation properties of the resulting polymers and developing them for specific applications, such as biodegradable plastics, polyurethane elastomers, and biomedical devices. gantrade.comguidechem.comnih.gov
Advances in one area directly impact the others. For instance, the development of more efficient fermentation strains lowers the cost of monomers, making the resulting polymers more economically viable and attractive for new applications. energy.gov Similarly, innovations in polymer chemistry, such as new catalysts, allow for greater control over the polymer's structure and properties. acs.orgsumitomo-chem.co.jp
Current Research Trends and Future Outlook for Butanedioic Acid and Propane-1,3-Diol Utilization
Current research is focused on enhancing the properties and expanding the applications of polymers derived from butanedioic acid and propane-1,3-diol.
Key Research Trends:
Catalyst Development: Researchers are exploring new catalysts, such as titanates and specific cobalt complexes, to achieve high regioregularity and control the molecular weight of poly(propylene succinate) during synthesis. gantrade.comacs.org
Copolymerization: To tailor the properties of the final material, butanedioic acid and propane-1,3-diol are being copolymerized with other monomers like 2,5-furandicarboxylic acid (FDCA), isosorbide (B1672297), and other diols. mdpi.com This allows for the tuning of mechanical properties, thermal stability, and crystallization behavior for applications like coil coatings. coatingsworld.commdpi.com
Biomedical Applications: Due to its biodegradability and cytocompatibility, which has been shown to be comparable to poly(DL-lactide), poly(propylene succinate) is being investigated as a carrier for drug delivery systems, such as in the formation of nanoparticles and solid dispersions. nih.govnih.govresearchgate.net
High-Performance Materials: Research into stereocomplex formation has shown that it is possible to create a new class of semicrystalline polyesters with higher melting temperatures from low-crystallinity parent polymers, opening up new applications for these materials. acs.orgacs.org
Future Outlook: The future for butanedioic acid and propane-1,3-diol utilization is promising, driven by the sustained push for a global bioeconomy. The global market for 1,3-propanediol is projected to grow significantly, from USD 422.5 million in 2023 to over USD 1 billion by 2033. sphericalinsights.com The demand for bio-based and biodegradable polymers is expected to continue rising as industries seek sustainable alternatives to petroleum-based plastics. mdpi.comnih.govresearchgate.net Future work will likely focus on further reducing production costs of the bio-based monomers, increasing the molecular weight of the polymers to enhance mechanical properties, and exploring new, high-value applications. nih.govacs.org
Research Data on Poly(propylene succinate) (PPSu)
The following tables present synthesized data from research findings on PPSu.
Table 1: Molecular Weight and Thermal Properties of PPSu
This table shows how the molecular weight of PPSu, influenced by polycondensation time, affects its thermal properties. Higher molecular weight samples tend to have lower crystallinity and melting points.
| Sample | Polycondensation Time (h) | Intrinsic Viscosity (dL/g) | Number Average Molecular Weight (Mn g/mol ) | Melting Point (Tm °C) |
| PPSu 1 | 2 | 0.28 | 2,800 | 45.4 |
| PPSu 2 | 3 | 0.35 | 4,500 | 42.6 |
| PPSu 3 | 4 | 0.46 | 8,900 | 41.8 |
| PPSu 4 | 5 | 0.51 | 13,100 | 40.2 |
Data synthesized from literature. nih.gov
Table 2: Comparison of Thermal Properties of Succinate-Based PolyestersThis table compares the thermal properties of polyesters made from succinic acid and different diols, highlighting the "odd-even" carbon atom effect. The odd number of carbon atoms in propane-1,3-diol (C3) in PPSu leads to lower crystallinity compared to the even-carbon diols in PESu (C2) and PBSu (C4).
| Polymer | Diol Component | Glass Transition Temp (Tg °C) | Melting Temp (Tm °C) | Crystallization Behavior |
| Poly(ethylene succinate) (PESu) | Ethylene (B1197577) glycol (C2) | -11 | 103 | Cold crystallizes upon heating |
| Poly(propylene succinate) (PPSu) | Propane-1,3-diol (C3) | -28 | 36-45 | Does not crystallize on cooling, even at slow rates |
| Poly(butylene succinate) (PBSu) | Butane-1,4-diol (C4) | -32 | 114 | Crystallizes rapidly on cooling from melt |
Data synthesized from literature. gantrade.comnih.gov
Structure
2D Structure
Properties
CAS No. |
28158-21-6 |
|---|---|
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
butanedioic acid;propane-1,3-diol |
InChI |
InChI=1S/C4H6O4.C3H8O2/c5-3(6)1-2-4(7)8;4-2-1-3-5/h1-2H2,(H,5,6)(H,7,8);4-5H,1-3H2 |
InChI Key |
OXSQDJLFMPMKNO-UHFFFAOYSA-N |
SMILES |
C(CO)CO.C(CC(=O)O)C(=O)O |
Canonical SMILES |
C(CO)CO.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis and Sustainable Production Methodologies for Butanedioic Acid and Propane 1,3 Diol
Chemical Synthesis Pathways of Butanedioic Acid and Propane-1,3-Diol
Traditional chemical synthesis of butanedioic acid and propane-1,3-diol has relied on petroleum-based feedstocks and often involves multi-step processes with demanding reaction conditions. For instance, 1,3-PDO can be synthesized from the hydration of acrolein followed by hydrogenation, or through the hydroformylation of ethylene (B1197577) oxide. pan.plresearchgate.net These conventional methods, however, face challenges related to catalyst deactivation, high operational pressures, and the generation of byproducts. google.com
A notable route to 1,3-PDO involves the cross-condensation of formaldehyde (B43269) and acetaldehyde (B116499) to produce acrolein, which is then hydrated and hydrogenated. researchgate.net Another approach starts with the aldol (B89426) condensation of aldehydes or ketones followed by Meerwein-Ponndorf-Verley (MPV) reduction, offering a pathway that operates under milder conditions. google.com
Homogeneous Catalysis in Butanedioic Acid and Propane-1,3-Diol Production
Homogeneous catalysis has been explored for the synthesis of these compounds, offering advantages in terms of catalyst activity and selectivity under milder conditions. For example, the oxidation of 1,3-propanediol (B51772) at low temperatures (400-500 K) can proceed via homogeneous pathways initiated by the insertion of oxygen into C-H bonds. nih.gov This process can lead to the formation of acrolein with high selectivity, which can then be further converted to other valuable chemicals. nih.gov
In one documented process, a homogeneous bimetallic cobalt-ruthenium catalyst, in conjunction with bis(phospholano)alkane catalyst precursors, can facilitate the single-step reaction of ethylene oxide and syngas to produce β-hydroxyaldehyde, a precursor to 1,3-PDO. researchgate.net
Heterogeneous Catalysis for Butanedioic Acid and Propane-1,3-Diol Synthesis
Heterogeneous catalysts are widely investigated for the production of butanedioic acid and propane-1,3-diol due to their ease of separation from the reaction mixture and potential for reuse. The hydrogenolysis of glycerol (B35011), a byproduct of biodiesel production, is a key area of research for producing 1,3-PDO. mdpi.comresearchgate.net This process typically employs solid catalysts containing metals like platinum, ruthenium, or copper on various supports. qub.ac.ukresearchgate.net
For the synthesis of 1,3-PDO from glycerol, bifunctional heterogeneous catalysts that possess both Brønsted acid sites and metal sites for hydrogen activation have shown promise. qub.ac.uk For example, a Pt-loaded Nb–W composite oxide catalyst has been reported for the precise activation and cleavage of the secondary C-O bond in glycerol, a key step in its conversion to 1,3-PDO. researchgate.net The choice of support material, such as different crystalline forms of titanium dioxide, can also significantly impact the catalyst's performance and stability. researchgate.net
Similarly, the production of butanedioic acid can be achieved through the catalytic oxidation of various precursors. While not a direct synthesis of butanedioic acid, the principles of heterogeneous catalysis are central to its production from bio-based feedstocks.
Novel Catalyst Development for Enhanced Reaction Efficiency
The development of novel catalysts is crucial for improving the efficiency and sustainability of butanedioic acid and propane-1,3-diol synthesis. Research has focused on creating catalysts with high activity, selectivity, and stability.
For 1,3-PDO production from glycerol, Pt-WOx-based catalysts have been extensively studied. researchgate.net The dispersion of WOx species and the formation of specific metal-support interactions are critical for achieving high yields. researchgate.net For instance, hollow mesoporous Pt/WOx/SiO2-TiO2 catalysts have demonstrated high selectivity for 1,3-PDO at high glycerol conversion rates. researchgate.net Another innovative approach involves the use of tungsten-modified platinum on silica (B1680970) catalysts for the one-pot synthesis of 1,3-butanediol (B41344) from 1,4-anhydroerythritol, a process that shares mechanistic similarities with glycerol hydrogenolysis to 1,3-PDO. rsc.org
In the context of butanedioic acid, a method for its conversion to 1,4-butanediol (B3395766) involves an esterification step using a novel catalyst. google.com This catalyst is prepared by treating hydroxyapatite (B223615) with a phosphoric acid solution and then incorporating sodium metavanadate and ammonium (B1175870) ceric nitrate. google.com Such advancements in catalyst design are key to simplifying production processes and improving product purity. google.com
Biotechnological Production of Butanedioic Acid and Propane-1,3-Diol
Biotechnological routes offer a promising and sustainable alternative to chemical synthesis, utilizing microorganisms to convert renewable feedstocks into valuable chemicals. rsc.orgchemmethod.com
Microbial Fermentation Strategies for Butanedioic Acid
Butanedioic acid, or succinic acid, can be efficiently produced through microbial fermentation. aidic.it Several microorganisms, including Actinobacillus succinogenes, are capable of producing succinic acid from various carbon sources. cetjournal.itaidic.it The use of agro-industrial residues like glycerol, a byproduct of biodiesel production, as a feedstock makes this process economically and environmentally attractive. cetjournal.itaidic.it
Fermentation processes can be optimized by controlling parameters such as temperature, pH, and agitation. aidic.it For instance, studies have shown that Actinobacillus succinogenes can produce succinic acid from glycerol with the best results observed at 37°C with agitation. cetjournal.itaidic.it The biotechnological production of succinic acid is seen as an interesting alternative to chemical synthesis due to its potential economic advantages and reduced environmental impact. cetjournal.ityoutube.com
Microbial Fermentation Strategies for Propane-1,3-Diol from Various Feedstocks (e.g., Glycerol, Glucose)
The microbial production of 1,3-propanediol has been known for over a century but has gained significant attention in recent decades as a sustainable alternative to chemical synthesis. nih.gov Microorganisms such as Clostridium and Enterobacteriaceae species can convert glycerol to 1,3-PDO. nih.gov The fermentation process involves a reductive pathway where glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA), which is then reduced to 1,3-PDO. nih.govscielo.org.mx
Crude glycerol from the biodiesel industry is a readily available and low-cost feedstock for 1,3-PDO production. pan.plchemmethod.com However, impurities in crude glycerol can sometimes inhibit microbial growth, necessitating pretreatment or the use of robust microbial strains. celignis.com Various fermentation strategies, such as fed-batch and continuous fermentation, are employed to enhance productivity and overcome challenges like substrate inhibition. celignis.com
Besides glycerol, glucose is another important feedstock for 1,3-PDO production. nih.gov Some processes involve a two-stage fermentation where glucose is first converted to glycerol by a microorganism like a recombinant Escherichia coli or the yeast Pichia farinosa, and then the glycerol is fermented to 1,3-PDO by another microorganism such as Klebsiella pneumoniae. nih.gov Significant research efforts are focused on developing single-organism processes that can directly convert glucose to 1,3-PDO, which could further improve the cost-effectiveness of this "green" polyester (B1180765) precursor. nih.gov
Table 1: Microbial Production of 1,3-Propanediol from Glycerol
| Microorganism | Fermentation Type | Substrate | Product Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |
| Engineered Escherichia coli | Two-stage fed-batch | Glycerol | 104.4 | 0.902 | 2.61 |
| Clostridium butyricum | Batch | Pure Glycerol | - | - | - |
| Clostridium butyricum | Batch | Crude Glycerol | 17.7 | - | 0.9 |
| Saccharomyces cerevisiae | Anaerobic | Glycerol | - | 0.423 | - |
| Klebsiella pneumoniae L17 with ZVI | Batch | Glycerol | 31.8 | - | - |
Data sourced from multiple studies. nih.govrsc.orgmdpi.commdpi.com Note: "-" indicates data not provided in the source.
Table 2: Microbial Production of 1,3-Propanediol from Glucose/Glycerol Co-fermentation
| Microorganism | Fermentation Type | Substrates | Product Titer (g/L) |
| Lactobacillus reuteri ATCC 23272 | Flask, anaerobic | 100 mM glucose / 200 mM glycerol | 16.81 |
| Lactobacillus reuteri ATCC 23272 | Fermenter, anaerobic | 200 mM glucose / 400 mM glycerol | 28.69 |
Data sourced from Baeza-Jiménez et al. scielo.org.mx
Metabolic Engineering Approaches for Optimized Yield and Productivity
Metabolic engineering has been instrumental in enhancing the microbial production of butanedioic acid (succinic acid) and propane-1,3-diol, focusing on improving titer, yield, and productivity. These strategies involve the targeted modification of microbial genomes to optimize metabolic pathways, eliminate competing byproducts, and enhance tolerance to product inhibition.
For butanedioic acid, a key strategy involves engineering central carbon metabolism to channel flux towards the reductive tricarboxylic acid (TCA) cycle, which is a primary route for its synthesis. This often includes the deletion of genes responsible for the production of competing byproducts such as lactic acid, acetic acid, and ethanol. For instance, in Escherichia coli, knocking out genes like ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) redirects pyruvate (B1213749) towards the production of succinic acid. researchgate.net Further enhancements have been achieved by overexpressing key enzymes in the succinate (B1194679) pathway, such as pyruvate carboxylase (pyc) and malate (B86768) dehydrogenase (mdh).
In the case of propane-1,3-diol, metabolic engineering efforts have focused on both native producers like Clostridium and Klebsiella species, and on recombinant hosts like E. coli. nih.gov A significant achievement was the development of a recombinant E. coli strain capable of producing propane-1,3-diol from glucose, a more cost-effective feedstock than glycerol. nih.govnih.gov This involved introducing the genes for glycerol-3-phosphate dehydrogenase, glycerol-3-phosphate phosphatase to produce glycerol internally, and the key enzymes from the propane-1,3-diol pathway of Klebsiella pneumoniae, namely glycerol dehydratase and 1,3-propanediol oxidoreductase. researchgate.netnih.govfrontiersin.org To improve yield, engineers have focused on eliminating byproduct pathways and optimizing the regeneration of the reducing equivalent NADH. nih.govfrontiersin.org For example, deleting genes involved in lactate (B86563) and acetate (B1210297) formation ensures that more carbon and reducing power are available for the desired product. frontiersin.org
The following tables summarize key research findings in the metabolic engineering of microorganisms for butanedioic acid and propane-1,3-diol production.
Table 1: Metabolic Engineering Strategies for Butanedioic Acid Production
| Microorganism | Genetic Modification | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
|---|---|---|---|---|---|---|
| Escherichia coli LW393 | Expressed genes from C. acetobutylicum & T. denticola; knockout of competing pathways | Glucose | 28.4 | 0.37 | Not Specified | researchgate.net |
| Actinobacillus succinogenes B2 | Wild Type | Fibre Sludge Hydrolysate | Not Specified | 0.77 | 1.16 | diva-portal.orgnih.gov |
Table 2: Metabolic Engineering Strategies for Propane-1,3-Diol Production
| Microorganism | Genetic Modification | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
|---|---|---|---|---|---|---|
| Engineered E. coli | Chromosomal integration of gdrAB-dhaB123 and yqhD from K. pneumoniae and E. coli respectively; deletion of byproduct genes (ldhA, poxB, pyk, ppc, ald, adhA) | Glucose | 110.4 | 0.42 | Not Specified | frontiersin.org |
| Klebsiella pneumoniae & E. coli | Co-fermentation of recombinant E. coli and K. pneumoniae | Glycerol | Low Total Yield | Not Specified | 2.0 | nih.govfrontiersin.org |
Bioprocess Optimization and Scale-Up Considerations
Optimizing bioprocess parameters and addressing scale-up challenges are critical for the economically viable production of butanedioic acid and propane-1,3-diol. Key factors in fermentation optimization include pH, temperature, aeration, substrate feeding strategy, and the composition of the fermentation medium.
For butanedioic acid production, maintaining a specific pH is crucial as it affects cell growth and product formation. For instance, fermentations using Actinobacillus succinogenes are often controlled at a pH of around 6.7-6.8. nih.gov The choice of neutralizing agent, such as NaOH or Na2CO3, is also an important consideration. nih.gov Fed-batch fermentation is a commonly employed strategy to avoid substrate inhibition and maintain high cell densities, leading to higher final product titers. Scale-up from benchtop bioreactors (e.g., 1-10 L) to pilot and industrial scales (e.g., up to 200,000 L) presents significant challenges. youtube.comyoutube.com Maintaining consistent mass transfer (especially oxygen for aerobic or microaerobic phases), mixing, and heat removal becomes progressively more difficult with increasing volume. youtube.com Computational Fluid Dynamics (CFD) modeling is increasingly used to simulate and optimize reactor design and operating conditions to ensure that performance achieved at the lab scale can be reproduced at the production scale. youtube.com
Similarly, for propane-1,3-diol production, process conditions are tightly controlled to maximize yield. Fermentations with Clostridium or Klebsiella species are typically run under anaerobic conditions. nih.gov The process is often sensitive to the concentration of the glycerol substrate and the accumulation of the 1,3-PDO product, both of which can be inhibitory at high levels. nih.gov Continuous or fed-batch processes are therefore preferred. Two-stage continuous fermentation has been developed to enhance productivity. nih.gov Scale-up requires careful management of the anaerobic environment and efficient removal of inhibitory byproducts. nih.gov The transition from laboratory (e.g., 3 L) to pilot scale (e.g., 50 L) requires strategies that maintain key engineering parameters, such as the power input per volume (P/V) or tip speed, to ensure reproducible cell growth and product formation. youtube.com
Hybrid Chemical-Biotechnological Approaches in Butanedioic Acid and Propane-1,3-Diol Production
Hybrid approaches that combine the advantages of biotechnological synthesis with chemical conversion are emerging as a promising route for producing valuable chemicals. This is particularly evident in the production of derivatives from bio-based butanedioic acid.
The primary example of this hybrid strategy involves the fermentative production of butanedioic acid, followed by its chemical hydrogenation to yield 1,4-butanediol (BDO), a significant industrial chemical. cetjournal.itunt.edu This process leverages the sustainability of producing the succinic acid precursor from renewable feedstocks. cetjournal.it The biologically produced succinic acid is first purified from the fermentation broth and then converted to BDO through catalytic hydrogenation. This multi-step process, which can also yield intermediates like γ-butyrolactone (GBL) and tetrahydrofuran (B95107) (THF), is an area of active research, with a focus on developing highly active and selective catalysts for the hydrogenation step. researchgate.net This hybrid model offers a more sustainable alternative to the purely petrochemical routes for producing BDO and its derivatives. researchgate.netresearchgate.net
For propane-1,3-diol, the primary production method developed by DuPont involves a direct fermentation route from glucose using a metabolically engineered E. coli. nih.govwikipedia.org This highly efficient bioprocess has largely superseded earlier hybrid concepts that might have involved converting a bio-derived intermediate. While direct bioproduction is the dominant sustainable method, the principles of hybrid synthesis remain relevant. For example, crude glycerol, a byproduct of biodiesel production, is a common feedstock for the fermentative production of propane-1,3-diol. cetjournal.itresearchgate.net This in itself represents a link between a chemical process (biodiesel production) and a biotechnological one (fermentation), creating value from an industrial byproduct.
Polymerization Chemistry and Materials Science Research Utilizing Butanedioic Acid and Propane 1,3 Diol
Synthesis of Polyesters from Butanedioic Acid and Propane-1,3-Diol (e.g., Poly(trimethylene succinate), PTS)
The creation of polyesters from butanedioic acid and propane-1,3-diol is achieved through several established and emerging polymerization methods. These techniques are pivotal in determining the final properties of the polymer, such as molecular weight, thermal stability, and crystallinity.
Melt Polycondensation Techniques
Melt polycondensation is the most conventional and widely used industrial method for synthesizing polyesters like PTS. This process is typically carried out in two distinct stages and involves high temperatures and vacuum to drive the polymerization reaction by removing the water byproduct.
The process generally involves:
Esterification: Butanedioic acid and propane-1,3-diol are heated in an inert atmosphere (typically nitrogen) at temperatures ranging from 140°C to 215°C. This initial stage forms low-molecular-weight oligomers and releases water.
Polycondensation: A catalyst is introduced, and the temperature is further increased (up to 230°C) while a high vacuum is applied. This second stage promotes the linking of the oligomers into high-molecular-weight polymer chains by efficiently removing the remaining water and any excess diol.
A variety of catalysts are effective for this process, with organometallic compounds being the most common.
| Catalyst | Typical Temperature Range (°C) | Key Findings | Reference |
|---|---|---|---|
| Titanium tetraisopropoxide (TTIP) | 140 - 230 | Successfully used to prepare high molecular weight PTS and its copolyesters. | researchgate.net |
| Tin(II) chloride (SnCl₂) | 150 - 215 | Effective in the synthesis of bio-derived copolyesters containing butanedioic acid and propane-1,3-diol. | researchgate.netmdpi.com |
| Antimony trioxide (Sb₂O₃) | ~200 | Often used in combination with other catalysts for polyester (B1180765) synthesis. | mdpi.com |
This method is advantageous for its simplicity and solvent-free nature, making it an economically viable option for large-scale production.
Solution Polymerization Methodologies
Solution polymerization offers an alternative to the high temperatures required for melt polycondensation. In this method, the monomers are dissolved in a suitable high-boiling-point solvent, and the reaction is carried out at a lower temperature.
This technique is less common for the direct synthesis of PTS from butanedioic acid and propane-1,3-diol in industrial settings but is particularly relevant in two-step synthesis protocols, especially in combination with enzymatic methods. For instance, a bulk polymerization can be performed first to create oligomers, followed by a solution polycondensation in a solvent like toluene or diphenyl ether to achieve higher molecular weights. nih.gov The use of a solvent can help to circumvent issues like the phase separation of reactants and can facilitate the removal of water through azeotropic distillation.
Enzymatic Polymerization Methods
Enzymatic polymerization has emerged as a "green" alternative to conventional techniques that rely on potentially toxic metal catalysts. tib.eu This method utilizes lipases, most notably Candida antarctica Lipase (B570770) B (CALB), often in an immobilized form like Novozym 435, to catalyze the esterification reaction under milder conditions. mdpi.comlidsen.com
Key features of enzymatic polymerization include:
High Specificity: Enzymes can selectively catalyze the desired esterification reaction, minimizing side reactions.
Mild Conditions: Reactions are typically run at lower temperatures (60-95°C) compared to melt polycondensation. nih.gov
Environmental Benefits: Avoids the use of heavy metal catalysts.
Enzymatic polymerization can be performed in both bulk (melt) and solution. Enzymatic melt polycondensation significantly reduces reaction times from days to a few hours. tib.eu However, solution-based enzymatic polymerization, often using solvents like diphenyl ether, has been shown to yield polymers with higher molecular weights, as the solvent helps to keep the growing polymer chains in a monophasic reaction mixture. nih.govtib.eu For example, CALB-catalyzed polycondensation of poly(butylene succinate) (a close analogue to PTS) in solution achieved a weight-average molecular weight (Mw) of up to ~60,000 g/mol , whereas melt polycondensation resulted in a moderate Mw of ~31,000 g/mol . tib.eu
| Method | Catalyst | Temperature | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Melt Polycondensation | Metal-based (e.g., TTIP, SnCl₂) | High (140-230°C) | Solvent-free, industrially established | High energy, potential for side reactions, catalyst residues |
| Solution Polymerization | Metal-based or Enzymatic | Moderate | Lower temperatures, better reaction control | Requires solvent use and removal |
| Enzymatic Polymerization | Lipases (e.g., CALB) | Low (60-95°C) | "Green" process, high selectivity, mild conditions | May result in lower molecular weights than conventional methods |
Copolymerization Strategies Involving Butanedioic Acid and Propane-1,3-Diol
Copolymerization is a powerful strategy to tailor the properties of polyesters derived from butanedioic acid and propane-1,3-diol. By introducing additional monomers into the polymer chain, researchers can fine-tune characteristics such as thermal properties, mechanical strength, and biodegradability to meet the demands of specific applications.
Incorporation of Additional Monomers for Tunable Properties
The incorporation of a third or even fourth monomer allows for significant modification of the polyester backbone. This approach can alter the polymer's crystallinity, glass transition temperature (Tg), and functionality.
Notable examples of comonomers include:
Isosorbide (B1672297): A rigid, bio-based diol that, when incorporated, can significantly increase the glass transition temperature of the resulting copolyester, making it more suitable for applications requiring higher thermal resistance, such as coatings. researchgate.netmdpi.comnih.gov
2,3-Butanediol: Another diol that can be used to modify the polymer backbone. nih.gov
Citric Acid and Trimethylolpropane: These are polyfunctional monomers (containing three or more reactive groups). Their inclusion leads to the formation of branched or cross-linked polymer architectures, which can enhance the mechanical and chemical resistance of materials intended for coating applications. nih.gov
2,5-Furandicarboxylic Acid (FDCA): A bio-based diacid that can be used alongside butanedioic acid to create copolyesters with varied properties for coating applications. researchgate.netmdpi.com
| Comonomer | Type | Effect on Polymer Properties | Resulting Application |
|---|---|---|---|
| Isosorbide | Diol | Increases glass transition temperature (Tg) | Coatings, materials with higher heat resistance |
| Citric Acid | Tri-carboxylic acid | Creates branched/cross-linked structures, enhances functionality | Improved mechanical and chemical resistance for coatings |
| Trimethylolpropane | Triol | Creates branched/cross-linked structures, enhances functionality | Improved mechanical and chemical resistance for coatings |
| 2,5-Furandicarboxylic Acid (FDCA) | Di-acid | Modifies mechanical and thermal properties | Bio-based coatings |
Sequence Control and Architecture Design in Copolymers
In typical melt polycondensation reactions involving multiple diols or diacids, the resulting copolymer often has a random sequence distribution . This means the different monomer units are arranged randomly along the polymer chain. This has been observed in copolyesters synthesized from succinic acid with mixtures of ethylene (B1197577) glycol and 1,3-propanediol (B51772). researchgate.net
However, the architecture of the polymer can be deliberately controlled. By adjusting the initial ratio of diacid to diol monomers, the functionality of the polymer chain ends can be determined (i.e., creating either hydroxyl- or carboxylic acid-terminated polymers). nih.gov A more dramatic architectural modification involves moving from linear to branched structures. As mentioned previously, the introduction of polyfunctional monomers like citric acid or trimethylolpropane is a direct method for creating highly branched polyesters. nih.gov This architectural shift is critical for applications like powder coatings, where the branched structure provides enhanced functionality and leads to superior mechanical and chemical resistance after curing. nih.gov
Functionalization and Chemical Modification of Butanedioic Acid and Propane-1,3-Diol Derived Polymers
The inherent properties of polymers derived from butanedioic acid and propane-1,3-diol, such as biodegradability and biocompatibility, make them attractive for various applications. However, to enhance their performance and introduce specific functionalities, chemical modification is often necessary.
Surface Functionalization Techniques for Enhanced Performance
Surface modification is a key strategy to improve the performance of poly(propylene succinate) (PPSu) for specific applications, particularly in the biomedical field. These techniques aim to alter the surface chemistry without affecting the bulk properties of the polymer.
Commonly explored surface functionalization techniques that can be applied to polyesters like PPSu include:
Plasma Treatment: This method involves exposing the polymer surface to a partially ionized gas (plasma), which can introduce various functional groups (e.g., hydroxyl, carboxyl, amino groups) or increase surface roughness. This enhances wettability and provides sites for subsequent grafting of molecules. For instance, argon plasma-induced graft-polymerization of polyethylene glycol acrylate on polypropylene films has been shown to reduce protein adsorption, a desirable characteristic for biomedical implants nih.gov. While not specific to PPSu, this technique's applicability to polyolefins suggests its potential for modifying PPSu surfaces.
Corona Discharge: This is another high-voltage electrical discharge method used to increase the surface energy of polymers, thereby improving adhesion and wettability. It is a common industrial practice for treating polymer films before printing or coating researchgate.net.
Wet Chemical Methods: These techniques involve the use of chemical solutions to introduce functional groups onto the polymer surface. For example, alkaline hydrolysis can be used to generate hydroxyl and carboxyl groups on the surface of polyesters.
Graft Polymerization: This technique involves the covalent bonding of polymer chains (grafts) onto the main polymer backbone. This can be initiated by methods such as radiation (e.g., gamma rays) or chemical initiators. Grafting can be used to introduce a wide range of functionalities. For example, grafting of N-vinylimidazole onto polypropylene films has been explored for pH-controlled drug delivery nih.gov.
A study on the surface functionalization of polypropylene nonwoven fabric for controlled drug release utilized a photo-activated chlorine dioxide radical oxidation method followed by β-cyclodextrin loading. This approach created a composite material with sustained drug release properties chemrxiv.org. Such a strategy could be adapted for PPSu to develop advanced drug delivery systems.
The following table summarizes some surface functionalization techniques and their potential effects on PPSu performance.
| Surface Functionalization Technique | Potential Functional Groups Introduced | Potential Performance Enhancement |
| Plasma Treatment | Hydroxyl, Carboxyl, Amino | Improved wettability, enhanced cell adhesion, sites for biomolecule immobilization |
| Corona Discharge | Carbonyl, Hydroxyl | Increased surface energy, improved adhesion for coatings and printing |
| Wet Chemical Hydrolysis | Hydroxyl, Carboxyl | Increased hydrophilicity, sites for further chemical modification |
| Graft Polymerization | Varies with monomer | Introduction of specific functionalities (e.g., stimuli-responsive, antimicrobial) |
Introduction of Responsive or Active Moieties
The incorporation of stimuli-responsive or active moieties into the polymer structure can impart "smart" properties, allowing the material to respond to changes in its environment. This is a burgeoning area of research with significant potential for applications in drug delivery, tissue engineering, and sensors magtech.com.cnresearchgate.netmdpi.com.
Stimuli-Responsive Polymers:
These polymers can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or enzymes.
pH-Responsive Polymers: These polymers contain acidic or basic groups that ionize in response to changes in pH, leading to swelling or collapse of the polymer matrix. For example, polymers with carboxylic acid groups will swell in basic conditions, while those with amine groups will swell in acidic conditions researchgate.netnih.govresearchgate.net. This property can be exploited for targeted drug delivery to specific sites in the body with different pH environments, such as the stomach or intestines.
Thermo-responsive Polymers: These polymers exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). Below the LCST, the polymer is soluble in a solvent (e.g., water), and above it, the polymer becomes insoluble and precipitates. This behavior can be utilized for creating injectable hydrogels that are liquid at room temperature and form a gel at body temperature.
While specific research on introducing these moieties directly into PPSu is limited, the fundamental principles of polymer chemistry allow for the synthesis of copolymers of butanedioic acid, propane-1,3-diol, and a functional comonomer containing a responsive group. Alternatively, post-polymerization modification techniques can be used to attach responsive moieties to the PPSu backbone.
Active Moieties:
Active moieties are molecules that have a specific biological or chemical activity. The incorporation of such moieties can impart therapeutic or diagnostic functions to the polymer.
Drug Conjugation: Therapeutic drugs can be covalently attached to the polymer backbone, often through a linker that can be cleaved under specific physiological conditions (e.g., by enzymes or at a certain pH) to release the drug in a controlled manner.
Biomolecule Immobilization: Bioactive molecules such as peptides, proteins, or growth factors can be immobilized on the polymer surface to promote specific biological responses, such as cell adhesion, proliferation, or differentiation.
The following table provides examples of responsive and active moieties and their potential applications in PPSu-based materials.
| Moiety Type | Example Moiety | Stimulus/Activity | Potential Application |
| pH-Responsive | Carboxylic Acid | pH | Targeted drug delivery to the intestine |
| pH-Responsive | Amine | pH | Drug delivery to acidic tumor microenvironments |
| Thermo-responsive | Poly(N-isopropylacrylamide) | Temperature | Injectable hydrogels for tissue engineering |
| Active Moiety | Anticancer Drug | Therapeutic | Controlled drug delivery for cancer therapy |
| Active Moiety | RGD Peptide | Bioactive | Enhanced cell adhesion for tissue engineering scaffolds |
Polymer Microstructure and Morphological Studies of Derived Materials
The physical and mechanical properties of semi-crystalline polymers like poly(propylene succinate) (PPSu) are intrinsically linked to their microstructure and morphology. Understanding and controlling these aspects are crucial for tailoring the material for specific applications.
Crystallinity and Amorphous Phase Investigations
PPSu is a semi-crystalline polymer, meaning it has both ordered crystalline regions and disordered amorphous regions nih.gov. The degree of crystallinity significantly influences properties such as stiffness, strength, and degradation rate.
Crystallinity:
The crystallinity of PPSu is influenced by its molecular weight. Higher molecular weight samples tend to exhibit a lower degree of crystallinity nih.gov. This is because longer polymer chains have more difficulty in arranging themselves into an ordered crystalline lattice. The melting temperature (Tm) of PPSu is also affected by its molecular weight, with higher molecular weight samples generally having a lower melting point nih.gov. The melting point of PPSu is typically just above human body temperature, in the range of 43-45°C nih.gov.
Amorphous Phase:
Influence of Synthesis Parameters on Polymer Morphology
The morphology of a semi-crystalline polymer refers to the arrangement and organization of the crystalline and amorphous regions. For PPSu, the most common morphological feature is the spherulite, which is a spherical aggregate of crystalline lamellae radiating from a central nucleus researchgate.netupc.edu. The size, perfection, and internal structure of these spherulites have a profound impact on the macroscopic properties of the material.
Several synthesis parameters can be manipulated to control the morphology of PPSu:
Polycondensation Time: As established, longer polycondensation times lead to higher molecular weights nih.gov. This, in turn, affects the crystallinity and can influence the size and perfection of the resulting spherulites. Higher molecular weight polymers generally form smaller and less perfect spherulites due to the increased viscosity of the melt, which hinders the diffusion and arrangement of polymer chains.
Catalyst Type and Concentration: The choice of catalyst can significantly impact the polymerization kinetics and the final properties of the polyester. Different catalysts can lead to variations in molecular weight, molecular weight distribution, and even the stereoregularity of the polymer chains, all of which can influence the crystallization behavior and morphology jku.atresearchgate.net. For example, in the synthesis of polypropylene, different Ziegler-Natta catalyst systems can produce polymers with varying isotacticity, which directly affects the crystallinity and mechanical properties jku.at. While specific studies detailing the effect of various catalysts on PPSu morphology are scarce, research on poly(butylene succinate) has compared the efficiency of different transesterification catalysts, noting their impact on the final polymer properties nih.gov.
Polymerization Temperature: The temperature of the polycondensation reaction affects the reaction rate and can also influence side reactions, such as thermal degradation or branching. These factors can alter the final molecular weight and structure of the polymer, thereby affecting its crystallization and morphology.
Crystallization Conditions: The conditions under which the polymer is crystallized from the melt, such as the cooling rate and annealing temperature, have a direct and significant impact on the resulting morphology. Slow cooling allows more time for the polymer chains to organize into larger, more perfect spherulites, while rapid cooling (quenching) can lead to smaller, less perfect spherulites or even a largely amorphous material mdpi.com.
The following table summarizes the expected influence of key synthesis and processing parameters on the morphology of PPSu.
| Parameter | Influence on Morphology |
| Synthesis Parameters | |
| Increasing Polycondensation Time | Leads to higher molecular weight, potentially smaller and less perfect spherulites. |
| Catalyst Type/Concentration | Can affect molecular weight, polydispersity, and stereoregularity, thereby influencing spherulite size and perfection. |
| Polymerization Temperature | Affects reaction kinetics and potential side reactions, which can alter the final polymer structure and morphology. |
| Processing Parameters | |
| Slow Cooling Rate | Promotes the formation of larger, more perfect spherulites. |
| Fast Cooling Rate (Quenching) | Results in smaller, less perfect spherulites or a more amorphous structure. |
| Annealing | Can increase the perfection and size of existing crystals. |
Advanced Analytical and Characterization Methodologies for Butanedioic Acid, Propane 1,3 Diol, and Their Derivatives
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR, Raman Spectroscopy)
Spectroscopic methods are indispensable for confirming the chemical structure of the synthesized poly(propylene succinate).
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the detailed structural analysis of PPSu. Both ¹H and ¹³C NMR are utilized to verify the successful polymerization and to identify the different chemical environments of the protons and carbons in the polymer chain. researchgate.netnih.gov
In ¹H NMR spectra of PPSu, characteristic peaks are observed that correspond to the protons of the succinic acid and propane-1,3-diol units. nih.gov For instance, the methylene (B1212753) protons of the succinic acid moiety typically appear as a singlet at approximately 2.63 ppm. The protons of the propane-1,3-diol unit exhibit more complex splitting patterns, with the central methylene protons appearing as a multiplet around 1.9-2.02 ppm and the methylene protons adjacent to the ester oxygen appearing as a triplet between 4.09 and 4.21 ppm. nih.gov
| ¹H NMR Chemical Shifts for Poly(propylene succinate) | |
| Proton Type | Chemical Shift (ppm) |
| Methylene protons of succinic acid | ~2.63 |
| Central methylene protons of propane-1,3-diol | ~1.90 - 2.02 |
| Methylene protons of propane-1,3-diol adjacent to ester oxygen | ~4.09 - 4.21 |
| Methylene protons of propylene (B89431) glycol terminated ends | ~1.75 |
| Methylene protons of propylene glycol | ~1.90 |
| Methylene protons of succinic acid | ~2.60 |
| Methylene protons of glycerol (B35011) terminated ends | ~3.50 |
| Hydroxyl protons of propylene glycol terminated ends | ~3.65 |
| Methylene protons of propylene glycerol | ~3.80 |
| Methylene protons of propylene glycol | ~4.20 |
| Methylene protons of propylene glycol terminated ends | ~4.35 |
| Note: Chemical shifts can vary slightly depending on the solvent and instrument used. |
¹³C NMR spectroscopy further confirms the polymer structure by identifying the carbon atoms in the repeating unit. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the PPSu polymer. The most prominent absorption band is the carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1725 cm⁻¹. task.gda.pl Other characteristic bands include the C-O-C stretching vibrations of the ester linkage, which are observed in the region of 1150-1030 cm⁻¹, and the C-H stretching vibrations of the methylene groups in the polymer backbone, found in the 3000-2850 cm⁻¹ range. task.gda.pl The presence of hydroxyl (-OH) groups from the terminal ends of the polymer chains can be detected as a broad band in the 3600-3200 cm⁻¹ region. task.gda.pl
| Characteristic FTIR Absorption Bands for Poly(propylene succinate) | ||
| Wavenumber (cm⁻¹) | Characteristic Group | Vibration Type |
| 3600-3200 | -OH from hydroxyl groups | Stretching |
| 3000-2850 | -CH₂- from macromolecular chains | Stretching |
| 1725, 1710 | -C(O)- from ester groups | Stretching |
| 1150 | -C-(O)-O-C- from ester groups | Stretching |
| 1030 | -C-C-O- from ester groups | Stretching |
Raman Spectroscopy provides complementary information to FTIR and is particularly useful for studying the vibrational modes of the polymer backbone. mdpi.commdpi.com It can be used to assess the crystallinity and orientation of the polymer chains. researchgate.net For instance, in carbon-based materials, characteristic D and G bands are observed, and the ratio of their intensities (ID/IG) can indicate the level of structural defects. acs.org While specific Raman data for PPSu is less commonly reported, the principles of Raman spectroscopy are applicable for its analysis. mdpi.comspectroscopyonline.com
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC, GPC/SEC)
Chromatographic techniques are essential for determining the purity of the butanedioic acid and propane-1,3-diol monomers, monitoring the progress of the polymerization reaction, and characterizing the molecular weight distribution of the resulting polymer.
Gas Chromatography (GC) can be employed for the analysis of the volatile monomers, butanedioic acid and propane-1,3-diol, to assess their purity before polymerization.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the consumption of monomers and the formation of oligomers during the polymerization process.
Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) is the primary method for determining the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the synthesized poly(propylene succinate). nih.gov This information is critical as the molecular weight significantly influences the polymer's mechanical and thermal properties. For example, studies have shown that the molecular weight of PPSu can be controlled by varying the polycondensation time, with longer times leading to higher molecular weights. nih.gov
| Molecular Weight Data for Poly(propylene succinate) from GPC/SEC | ||
| Polycondensation Time (min) | Intrinsic Viscosity (dL/g) | Average Molecular Weight (Mw) ( g/mol ) |
| Short (e.g., 15) | ~0.07 | ~3,000 - 6,500 |
| Longer (e.g., up to 90) | Higher | ~2,800 - 13,100 |
| Data is illustrative and can vary based on specific reaction conditions. nih.govnih.gov |
Thermal Analysis Techniques for Polymer Transitions (e.g., DSC, TGA)
Thermal analysis techniques are crucial for understanding the thermal behavior and stability of poly(propylene succinate).
Differential Scanning Calorimetry (DSC) is used to determine the key thermal transitions of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). youtube.comnih.govhitachi-hightech.comresearchgate.net The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.com The Tm is the temperature at which the crystalline regions of the polymer melt. youtube.com For PPSu, the Tg is typically observed around -34°C, and the Tm is in the range of 38-45°C. nih.gov These values can be influenced by the molecular weight of the polymer. nih.gov
| Thermal Properties of Poly(propylene succinate) from DSC | |
| Thermal Transition | Typical Temperature Range (°C) |
| Glass Transition Temperature (Tg) | ~ -34 |
| Melting Temperature (Tm) | ~ 38 - 45 |
| Values can vary with molecular weight and measurement conditions. nih.gov |
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition profile of PPSu. tainstruments.comtainstruments.comresearchgate.net TGA measures the change in mass of a sample as a function of temperature. The resulting thermogram provides information about the onset of decomposition and the temperature at which significant weight loss occurs. This is vital for determining the processing window of the polymer and its suitability for applications at elevated temperatures.
Microscopic and Imaging Techniques for Morphological Characterization (e.g., SEM, TEM, AFM)
Microscopic and imaging techniques are employed to visualize the surface topography and internal structure of poly(propylene succinate) and its blends or composites.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of the polymer. d-nb.inforesearchgate.net It can be used to examine the texture, porosity, and any surface defects of PPSu films or electrospun fibers. For instance, in studies of related polyesters, SEM has been used to visualize the morphology of electrospun membranes. d-nb.info
Transmission Electron Microscopy (TEM) is used to investigate the internal structure and morphology of the polymer at the nanoscale. It can reveal the dispersion of any fillers or additives within the polymer matrix.
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface of polymer films at the nanometer scale. nih.govnih.govoxinst.comyoutube.comresearchgate.net AFM can provide three-dimensional topographical images and quantitative data on surface roughness. oxinst.com It can also be used to probe local mechanical properties, such as stiffness and adhesion. nih.gov
Rheological Characterization of Polymer Melts and Solutions
Rheology is the study of the flow and deformation of matter. Rheological characterization of poly(propylene succinate) is essential for understanding its processability and performance in applications where it is subjected to flow, such as melt extrusion or solution casting. pressbooks.pubmdpi.commdpi.comresearchgate.netresearchgate.netstanford.eduresearchgate.netnih.govwiley.commdpi.com
The rheological properties of polymer melts and solutions, such as viscosity and viscoelasticity, are typically measured using a rheometer. pressbooks.pub These properties are highly dependent on factors like temperature, shear rate, and the molecular weight of the polymer. pressbooks.pubresearchgate.net For example, polymer solutions often exhibit non-Newtonian behavior, where the viscosity changes with the applied shear rate. stanford.edu Understanding the rheological behavior of PPSu is crucial for optimizing processing conditions and predicting its behavior in end-use applications.
Advanced Separation and Purification Methods for Monomers and Intermediates (e.g., Molecular Distillation, Ion Exchange Chromatography)
The purity of the monomers, butanedioic acid and propane-1,3-diol, is critical for achieving high molecular weight and desirable properties in the final polymer. Advanced separation and purification techniques are employed to remove impurities from the monomers and any intermediates formed during polymerization.
Molecular Distillation is a purification technique that can be used to separate and purify low molecular weight oligomers of poly(propylene succinate). nih.gov This method is particularly useful for removing unreacted monomers and other volatile impurities from the polymer. nih.gov
Theoretical and Computational Studies of Butanedioic Acid and Propane 1,3 Diol Systems
Quantum Chemical Calculations (e.g., DFT) on Monomer Reactivity and Interactions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental interactions between monomers and the energetics of the initial polymerization steps. For the butanedioic acid and propane-1,3-diol system, these calculations focus on the esterification reaction that forms the repeating unit of the polymer.
DFT can be used to model the reaction pathway of esterification. This involves calculating the geometries and energies of the reactants (butanedioic acid and propane-1,3-diol), the transition state, and the products (ester and water). The difference in energy between the reactants and the transition state yields the activation energy, a critical parameter that governs the reaction rate. Studies on similar polyesterification systems show that the reaction typically proceeds through a tetrahedral intermediate.
Key insights from quantum chemical calculations include:
Monomer Reactivity: Calculations can determine the partial atomic charges and frontier molecular orbitals (HOMO and LUMO) of the monomers. This information helps to identify the most reactive sites—specifically, the electrophilic carbon atom of the carboxylic acid group and the nucleophilic oxygen atom of the hydroxyl group.
Catalytic Effects: The mechanism of both acid-catalyzed and uncatalyzed esterification can be modeled. DFT can illustrate how a catalyst, such as a strong acid, lowers the activation energy by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the diol.
Interaction Energies: The non-covalent interactions between the monomer molecules, such as hydrogen bonding, can be quantified. These interactions are crucial in the pre-reaction complex, influencing the orientation of the molecules before the chemical reaction occurs.
While specific DFT studies exclusively on the butanedioic acid and propane-1,3-diol pair are not extensively documented in publicly available literature, the principles are well-established from computational studies of other esterification reactions. researchgate.net The data generated from such calculations are fundamental for developing accurate models of the polymerization process.
Molecular Dynamics Simulations of Polymer Chain Conformations and Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com For poly(propylene succinate), MD simulations provide a window into the behavior of polymer chains, explaining macroscopic properties based on molecular-level organization and dynamics. nih.gov
Simulations typically employ a "bead-spring" model, where groups of atoms are coarse-grained into beads connected by springs, allowing for the study of long-chain polymers over meaningful timescales. youtube.com These simulations can predict various properties:
Polymer Dynamics and Mobility: The simulations can track the movement of polymer chains, revealing dynamics over a wide range of temperatures. This is crucial for understanding the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For PPSu, simulations can show how the presence of an odd number of carbon atoms in the propane-1,3-diol unit introduces asymmetry that hinders packing and slows crystallization compared to polyesters made with even-numbered diols like ethylene (B1197577) glycol or 1,4-butanediol (B3395766). mostwiedzy.plnih.gov
The table below summarizes data from a study that used MD simulations in conjunction with experimental methods to characterize PPSu-based copolymers.
Table 1: Properties of PPSu Modified with Amido Diol (AD) from Experimental and Simulation-Informed Studies. doi.org
| Sample (PDO/AD Molar Ratio) | Molecular Weight (Mñ, kg/mol) | Glass Transition Temp. (Tg, °C) | Crystalline Fraction (CF, wt%) |
|---|---|---|---|
| 100/0 (Neat PPS) | 8-11 | -35 | 0 |
| 95/5 | 8-11 | -33 | ~15 |
| 85/15 | 8-11 | -30 | ~25 |
| 75/25 | 8-11 | -28 | ~35 |
| 50/50 | 8-11 | -20 | ~45 |
| 25/75 | 8-11 | -15 | ~50 |
Reaction Mechanism Modeling for Synthesis and Polymerization Processes
Modeling the reaction mechanism for the synthesis of poly(propylene succinate) is essential for process optimization and control. The most common synthesis route is a two-stage melt polycondensation. nih.govmostwiedzy.pl
First Stage (Esterification): Butanedioic acid and a slight excess of propane-1,3-diol are heated. This stage involves the direct esterification of the acid and diol to form low-molecular-weight oligomers and water as a byproduct. This step is often autocatalytic but can be accelerated with an acid catalyst. Kinetic studies of the synthesis of fully bio-based PPSu have determined the activation energy for this initial esterification step. mostwiedzy.pl
Second Stage (Polycondensation): The temperature is increased, and a high vacuum is applied to remove the water and excess diol, driving the equilibrium towards the formation of a high-molecular-weight polymer. A polycondensation catalyst, such as a titanium-based compound, is typically used in this stage to achieve high molecular weights in a reasonable time. mostwiedzy.plnih.gov
Kinetic models are developed by tracking the concentration of functional groups (carboxyl and hydroxyl groups) over time. A study on the synthesis of bio-based PPSu using a functional group approach determined the activation energy for the initial autocatalytic esterification reaction. mostwiedzy.pl
Table 2: Activation Energy for the First Stage of Bio-based Poly(propylene succinate) Synthesis. mostwiedzy.pl
| Reaction Stage | Process | Activation Energy (kJ/mol) |
|---|---|---|
| First Stage | Autocatalytic Esterification | 38.5 |
This value is noted to be lower than for the synthesis of the same polyester (B1180765) from petrochemical-based monomers, suggesting that trace impurities in the bio-based monomers might influence the reaction kinetics. mostwiedzy.pl
An alternative synthesis route is the ring-opening copolymerization of succinic anhydride (B1165640) and an epoxide like propylene (B89431) oxide. acs.orgresearchgate.net Mechanistic models for this process, often involving metal-based catalysts, would focus on a coordination-insertion mechanism. researchgate.net
Structure-Property Relationship Predictions at the Molecular Level
Understanding the relationship between the molecular structure of poly(propylene succinate) and its macroscopic properties is the ultimate goal of many theoretical studies. These relationships allow for the rational design of polymers with tailored characteristics.
Molecular Weight Dependence: The molecular weight of PPSu has a direct impact on its thermal and mechanical properties. As the molecular weight increases, the degree of crystallinity tends to decrease, which in turn affects the melting temperature. nih.govresearchgate.net Higher molecular weight generally leads to improved mechanical strength.
Stereochemistry and Stereocomplexation: One of the most significant findings for PPSu is the formation of a stereocomplex. When isotactic, regioregular chains of poly((R)-propylene succinate) and poly((S)-propylene succinate) are mixed, they form a stereocomplex with vastly improved thermal properties compared to the individual enantiopure polymers. acs.orgresearchgate.netacs.org The strong interactions between the two types of helical chains in the stereocomplex lead to more efficient packing, resulting in a higher melting temperature and a greater degree of crystallinity. acs.org
Table 3: Comparison of Thermal Properties for Enantiopure Poly(propylene succinate) and its Stereocomplex. acs.org
| Polymer | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
|---|---|---|
| poly((S)-propylene succinate) | -10.8 | 39.2 |
| poly((R)-propylene succinate) | -11.4 | 40.4 |
| Stereocomplex (1:1 mixture) | -1.5 | 88.6 |
Copolymerization: The properties of PPSu can be fine-tuned by incorporating other monomers into the polymer backbone. For instance, copolymerization with a rigid, bio-based monomer like isosorbide (B1672297) can significantly increase the glass transition temperature of the resulting polyester, expanding its potential applications. mdpi.com The odd-numbered propylene unit in PPSu leads to slower crystallization rates compared to its counterparts made with ethylene glycol (poly(ethylene succinate)) or 1,4-butanediol (poly(butylene succinate)), a property that can be predicted and explained at the molecular level by considering chain symmetry and packing efficiency. mostwiedzy.pl
Through these computational and theoretical approaches, a comprehensive, molecule-centric understanding of the butanedioic acid and propane-1,3-diol system is achieved, guiding the development of new sustainable polymers with desirable properties.
Environmental and Sustainability Research of Butanedioic Acid and Propane 1,3 Diol Derived Materials
Biodegradation Studies of Polyesters from Butanedioic Acid and Propane-1,3-Diol
Poly(propylene succinate) (PPSu) is a biodegradable aliphatic polyester (B1180765) that has garnered significant interest due to its potential for a higher biodegradation rate compared to other polyesters like poly(ethylene succinate) (PESu) and poly(butylene succinate) (PBSu). nih.gov Its lower crystallinity also contributes to a faster degradation profile than many polyesters used in pharmaceutical applications. nih.gov
The enzymatic degradation of polyesters like PPSu is a surface erosion process. nih.gov Studies have shown that lipases, a type of enzyme, play a crucial role in the breakdown of these polymers. For instance, research on poly(butylene succinate) (PBS), a related polyester, has shown that lipase (B570770) from Pseudomonas cepacia can lead to weight loss of the polymer. nih.gov The degradation process involves the hydrolysis of the ester linkages in the polymer backbone, breaking it down into smaller, water-soluble oligomers and, eventually, to its constituent monomers, butanedioic acid and propane-1,3-diol.
A study on the enzymatic hydrolysis of poly(ε-caprolactone)/poly(propylene succinate) (PCL/PPSu) blends using Rhizopus delemar lipase revealed that the degradation primarily affected the PPSu polymer and the amorphous phase of PCL. researchgate.net A kinetic model was developed to describe this enzymatic hydrolysis, and the Michaelis-Menten parameters were estimated, providing insight into the enzyme-substrate interaction and the rate of degradation. researchgate.net
The mechanism of enzymatic degradation is influenced by the enzyme's ability to adsorb to the polymer surface. It has been observed that lipase adheres strongly to the terminal ends of PBS and its copolymers through a specific adsorption mechanism, which is a key factor in the degradation process. kci.go.kr
Several factors influence the rate at which polyesters derived from butanedioic acid and propane-1,3-diol biodegrade in different environments. These include:
Crystallinity: Lower crystallinity generally leads to faster degradation. nih.gov For PPSu, its slower crystallization behavior compared to PBSu and PESu is attributed to the reduced symmetry of its repeating unit. nih.gov
Molecular Weight: Higher molecular weight PPSu samples have been shown to exhibit a lower degree of crystallinity. nih.gov
Copolymer Composition: The ratio of comonomers in a copolymer can significantly affect its degradation rate. For example, in poly(butylene succinate-dilinoleic succinate) copolymers, a higher ratio of the "hard" butylene succinate (B1194679) segments to the "soft" dilinoleic succinate segments resulted in a greater mass loss during enzymatic degradation. nih.gov
Surface Area: As enzymatic degradation is a surface phenomenon, a larger surface area facilitates faster degradation. nih.gov For instance, fibrous materials (scaffolds) degrade more quickly than films of the same material. nih.gov
Microbial Environment: The presence of specific microorganisms is crucial for biodegradation. For example, Terribacillus sp. JY49, isolated from a marine environment, has been shown to significantly accelerate the degradation of PBS. nih.gov
Below is an interactive data table summarizing the factors that influence the degradation rates of these polyesters.
| Factor | Influence on Degradation Rate | Supporting Evidence |
| Crystallinity | Lower crystallinity leads to faster degradation. | PPSu has lower crystallinity and degrades faster than more crystalline polyesters. nih.gov |
| Molecular Weight | Higher molecular weight can lead to lower crystallinity, potentially increasing degradation. | Higher molecular weight PPSu has lower crystallinity. nih.gov |
| Copolymer Composition | The ratio of monomers affects degradation. | Copolymers with a higher ratio of butylene succinate to dilinoleic succinate segments showed greater mass loss. nih.gov |
| Surface Area | Increased surface area accelerates degradation. | Fibrous materials degrade faster than films. nih.gov |
| Microbial Environment | Specific microbes can enhance degradation. | Terribacillus sp. JY49 accelerates PBS degradation. nih.gov |
Life Cycle Assessment (LCA) Methodologies for Butanedioic Acid and Propane-1,3-Diol Production and Utilization
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. keep.eunumberanalytics.com This "cradle-to-gate" or "cradle-to-grave" approach is crucial for understanding the true sustainability of bio-based chemicals and materials. researchgate.netresearchgate.net The LCA framework consists of four main stages: goal and scope definition, inventory analysis, impact assessment, and interpretation. keep.eunumberanalytics.com
The production of butanedioic acid and propane-1,3-diol from renewable feedstocks has been the subject of numerous LCA studies to quantify their environmental footprint.
For bio-based butanedioic acid , studies have shown that the choice of feedstock and production technology significantly impacts its environmental performance. Fermentation of feedstocks like corn wet mill, sorghum grains, and waste bread has been investigated. researchgate.net While waste bread fermentation shows a better environmental profile in some aspects compared to fossil-based routes, its greenhouse gas (GHG) emissions can be higher than processes using other biomass. researchgate.net Research indicates that utilizing sugarcane juice in Brazil could reduce the environmental impacts of succinic acid by 70% to 99% compared to the petrochemical route. researchgate.net A key finding across multiple studies is that electricity use and heat generation are major contributors to the environmental impact of bio-based succinic acid production. researchgate.net
For bio-based propane-1,3-diol , LCA studies have focused on production from feedstocks like corn and glycerol (B35011). A preliminary LCA of a corn-based process indicated that approximately 70% of the nonrenewable energy use occurs during the conversion of glucose to PDO, with purification being the most energy-intensive step. researchgate.net Glycerol, a byproduct of biodiesel production, is another promising feedstock. uu.nlresearchgate.net An LCA of glycerol-based PDO production found that the recovery and purification process has the largest environmental impact, primarily due to the use of steam from fossil fuels. uu.nlresearchgate.net
Comparative LCAs are essential for determining whether bio-based production routes offer tangible environmental benefits over their conventional petrochemical counterparts. european-bioplastics.org
Butanedioic Acid: Bio-based succinic acid has been shown to have a significantly lower global warming potential (GWP) and non-renewable cumulative energy demand (non-ren CED) compared to its petroleum-based equivalent, with reductions of 385% and 1045%, respectively, reported in one study. researchgate.net However, the use of energy-intensive feedstocks like dextrose can negatively impact these advantages. researchgate.net
Propane-1,3-Diol: Bio-based PDO is predicted to have a significantly lower cradle-to-factory gate nonrenewable energy use and climate change potential than PDO derived from ethylene (B1197577) oxide. researchgate.netresearchgate.net One study suggests that the DuPont BioPDO™ process uses 40% less energy and reduces greenhouse gas emissions by 20% compared to conventional processes. wikipedia.org Another analysis found that bio-based PDO has lower greenhouse gas (GHG) emissions (2.5 to 6.7 kg CO2 eq/kg PDO) compared to fossil-based PDO (4.04 to 9.4 kg CO2 eq/kg PDO). researchgate.net While bio-based production is generally more favorable in terms of nonrenewable resource consumption and GHG emissions, it does rely more heavily on land, water, and fertile soil. acs.org
The following interactive data table presents a comparative overview of the environmental impacts.
| Impact Category | Bio-based Production | Petrochemical Production | Key Findings |
| Global Warming Potential (GWP) | Generally lower. | Generally higher. | Bio-based succinic acid can have a 385% lower GWP. researchgate.net Bio-based PDO also shows significant reductions. researchgate.netresearchgate.net |
| Non-Renewable Energy Use | Generally lower. | Generally higher. | Bio-based succinic acid can have a 1045% lower non-ren CED. researchgate.net Bio-based PDO uses 40% less energy in some processes. wikipedia.org |
| Land Use | Higher, due to agriculture. | Lower. | A trade-off for the benefits of using renewable resources. acs.org |
| Water Use | Higher, due to agriculture. | Lower. | A consideration in the overall sustainability assessment. acs.org |
| Eutrophication & Acidification | Can be higher for bio-based products. | Can be lower. | A study on a hybrid bio-based composite showed higher indicators for these impacts. researchgate.net |
Renewable Feedstock Utilization and Circular Economy Principles
The transition to a bio-economy necessitates the use of renewable feedstocks and the adoption of circular economy principles. The production of butanedioic acid and propane-1,3-diol from renewable resources is a prime example of this shift.
A variety of renewable feedstocks have been explored for the production of these platform chemicals. For butanedioic acid, these include first, second, and third-generation feedstocks such as glucose, corn stover, glycerol, and seaweed. dtu.dkrsc.org Research suggests that glycerol is an economically and environmentally favorable feedstock. rsc.org For propane-1,3-diol, renewable feedstocks like corn sugar (glucose) and glycerol are utilized. wikipedia.orgnih.govresearchgate.net The use of waste streams, such as crude glycerol from biodiesel production, is particularly advantageous as it aligns with the principles of a circular economy by valorizing a byproduct. uu.nlresearchgate.net
The concept of a circular economy aims to eliminate waste and keep materials in use for as long as possible. fraunhofer.de Bio-based and biodegradable polymers like those derived from butanedioic acid and propane-1,3-diol can play a significant role in this model. learningbreeze.com They can be produced from renewable resources, reducing dependence on fossil fuels, and at the end of their life, they can be composted, returning valuable organic matter to the soil. learningbreeze.com Furthermore, the development of chemical recycling processes, such as pyrolysis and gasification, offers a pathway to break down these polymers into their constituent monomers, which can then be used to produce new, virgin-quality polymers, creating a closed-loop system. patsnap.com
Waste Management and End-of-Life Scenarios for Derived Materials
The end-of-life management of polymeric materials is a critical aspect of their environmental and sustainability profile. For materials derived from butanedioic acid and propane-1,3-diol, namely poly(propylene succinate) (PPSu), the primary focus of research has been on their biodegradability, with thermal degradation also being a key area of study. Information regarding mechanical and chemical recycling for PPSu is not as extensively documented as it is for other aliphatic polyesters, such as poly(butylene succinate) (PBS).
Biodegradation represents a significant end-of-life pathway for PPSu. Research indicates that PPSu exhibits a higher rate of biodegradation compared to other similar polyesters like poly(ethylene succinate) (PESu) and poly(butylene succinate) (PBSu). acs.orgnih.gov This enhanced degradability is largely attributed to its lower crystallinity. acs.orgnih.gov
Enzymatic degradation studies have shown that PPSu can degrade rapidly, with one study noting practical degradation within 36 hours under specific enzymatic conditions. nih.gov The degradation process is sensitive to the polymer's chemical structure, crystallinity, and the specific enzymes present. acs.org Lipases, such as those from Rhizopus delemar and Pseudomonas cepacia, have been identified as effective in breaking down the ester bonds of PPSu. acs.orgresearchgate.net The degradation is understood to occur through a surface erosion mechanism, where enzymes act on the material's surface. nih.gov Copolymers that include PPSu have also been found to degrade faster than the PPSu homopolymer, a characteristic linked to reduced crystallinity in the copolymer structure. acs.org
Another end-of-life consideration is thermal degradation. PPSu demonstrates high thermal stability, which is comparable to that of some aromatic polyesters. researchgate.net It undergoes a one-step thermal decomposition process, with the maximum rate of weight loss occurring at approximately 405°C. icm.edu.pl Studies have determined the characteristic temperatures for 5%, 50%, and 90% weight loss, providing insight into its decomposition profile under heat. icm.edu.pl The activation energy for this thermal degradation has also been calculated, further characterizing its stability. icm.edu.pl
While organic recycling through composting and biodegradation is a well-explored scenario, other waste management strategies like mechanical and chemical recycling are less defined for PPSu. These methods, which aim to recover monomers or reprocess the polymer into new products, are established for other plastics but specific research and application for PPSu are not widely reported in current scientific literature. mdpi.comresearchgate.net Similarly, the behavior of PPSu in landfill conditions or marine environments remains an area requiring further investigation. asm.orgresearchgate.net
Detailed Research Findings
| Parameter | Value (°C) | Reference |
|---|---|---|
| Temperature at 5% Weight Loss (T5%) | 313.2 - 327.5 | icm.edu.pl |
| Temperature of Maximum Rate of Weight Loss | ~405 | icm.edu.pl |
| Major Decomposition Rate Temperature | 404 | researchgate.net |
| Enzyme | Observation | Reference |
|---|---|---|
| General Enzymatic Studies | Degrades practically within 36 hours due to low crystallinity. | nih.gov |
| Lipase from Rhizopus delemar | Effective in hydrolyzing the polymer. | acs.org |
| Lipase from Pseudomonas cepacia | Effective in hydrolyzing the polymer. | acs.orgresearchgate.net |
| General Enzymatic Studies on Copolymers | Degradation is faster for copolymers with high PPSu content compared to the homopolymer. | acs.org |
Emerging Applications and Future Research Directions for Butanedioic Acid and Propane 1,3 Diol Derived Materials
Advanced Materials for Biomedical Engineering Applications (Focus on Material Design and Synthesis)
The inherent biodegradability and biocompatibility of aliphatic polyesters make them prime candidates for biomedical applications. nih.gov Poly(propylene succinate) is particularly noteworthy in this field, with research demonstrating its cytocompatibility to be comparable to that of widely used polymers like poly(DL-lactide) (PLA). nih.govnih.govresearchgate.net This has opened avenues for its use in creating sophisticated biomedical devices and platforms. numberanalytics.comresearchgate.net
In the realm of tissue engineering and regenerative medicine, the development of scaffolds that support cell growth and tissue regeneration is crucial. numberanalytics.com Materials derived from butanedioic acid and propane-1,3-diol are being explored for the fabrication of such biodegradable scaffolds. The synthesis of these polyesters can be controlled to achieve specific properties required for tissue engineering applications. nih.govmdpi.com
The fabrication of porous scaffolds is a key area of research, as the interconnected pore structure is vital for cell infiltration, nutrient transport, and tissue ingrowth. nih.gov Techniques like thermally induced phase separation (TIPS) are being investigated to create three-dimensional porous scaffolds from biodegradable polymers. nih.gov For instance, studies on similar biodegradable copolymers have shown that parameters like polymer concentration, solvent composition, and quenching temperature can be precisely controlled to tailor the scaffold's morphology, including pore size and interconnectivity. nih.gov
Future research is directed towards optimizing the synthesis of poly(propylene succinate)-based copolymers and composites to enhance their mechanical properties and degradation kinetics, making them suitable for specific tissue engineering applications, such as for bone or cartilage regeneration. numberanalytics.comresearchgate.net The goal is to create scaffolds that not only provide mechanical support but also actively promote tissue regeneration before being safely absorbed by the body. numberanalytics.com
The polyester (B1180765) derived from butanedioic acid and propane-1,3-diol, poly(propylene succinate), has shown significant promise as a carrier material for controlled drug release systems. nih.govresearchgate.net Its ability to form nanoparticles and solid dispersions makes it a versatile platform for encapsulating and delivering therapeutic agents. nih.govnih.govresearchgate.net
Research has demonstrated that the molecular weight of the PPSu polymer plays a crucial role in modulating the rate of drug release. nih.govresearchgate.net In studies using sodium fluvastatin (B1673502) as a model drug, it was found that drug release rates decreased as the molecular weight of the PPSu used in both solid dispersions and nanoparticles increased. nih.govresearchgate.net Conversely, for dispersions made from PPSu of the same molecular weight, increasing the drug loading led to an increase in the release rate. nih.govresearchgate.net
The low melting point of PPSu, which is just above human body temperature, presents further opportunities for novel drug delivery applications. nih.govresearchgate.net This thermal property could be exploited for on-demand drug release triggered by temperature changes. The cytocompatibility of PPSu is a significant advantage, with studies showing it has low toxicity against human cells, comparable to the widely used biocompatible polymer, poly(DL-lactide). nih.gov
| PPSu Molecular Weight (g/mol) | Drug Release Rate | System Type |
|---|---|---|
| 2,800 | Higher | Solid Dispersions & Nanoparticles |
| 13,100 | Lower | Solid Dispersions & Nanoparticles |
Smart Materials and Responsive Polymer Systems
Smart materials, or responsive polymers, are materials that can significantly change their physical or chemical properties in response to external stimuli such as temperature, pH, or light. rsc.org Materials derived from butanedioic acid and propane-1,3-diol are being investigated for their potential in creating such intelligent systems. nih.gov
One area of interest is the development of shape-memory polymers, which can be programmed to remember and recover their original shape upon exposure to a specific stimulus. numberanalytics.com The thermal properties of poly(propylene succinate), such as its melting temperature being close to body temperature, suggest its potential use in temperature-responsive systems. nih.gov
Furthermore, the synthesis of stereocomplexes of poly(propylene succinate) has been shown to result in materials with vastly improved thermal properties compared to the individual enantiopure polymers. acs.orgacs.org By mixing isotactic, regioregular chains of poly((S)-propylene succinate) and poly((R)-propylene succinate), a new class of semicrystalline polyesters with a higher melting temperature can be created. acs.org This ability to tune thermal properties through stereocomplexation opens up possibilities for creating smart materials with tailored response temperatures for various applications, including biomedical devices and sensors. rsc.orgacs.org
| Polymer | Key Crystalline Diffraction Peaks (2θ) | Melting Temperature (Tm) |
|---|---|---|
| Enantiopure poly(propylene succinate) | 10.2°, 18.5°, 19.4°, 21.8°, 24.7° | Low |
| Poly(propylene succinate) Stereocomplex | 17.9°, 20.8°, 24.1° | Significantly Higher |
Materials for Packaging and Coating Applications
The quest for sustainable and biodegradable packaging materials has driven research into bio-based polyesters. Copolymers derived from butanedioic acid and propane-1,3-diol are being explored for their potential in packaging and coating applications due to their biodegradability and tunable properties. rsc.orgnih.gov
Research into related copolyesters, such as poly(butylene succinate-co-propylene succinate), has shown that their thermal and mechanical properties can be controlled by adjusting the composition. rsc.org For instance, these copolyesters have been identified as suitable for coating applications. rsc.org The properties can be further modified, for example, by incorporating small amounts of glycerol (B35011), which affects the chain movement and crystallinity, allowing the material to range from elastic to rigid. rsc.org
The suitability of similar polyesters, like poly(butylene succinate), as a coating for paperboard in food packaging has been demonstrated, suggesting a potential application pathway for poly(propylene succinate)-based materials. nih.gov Future research will likely focus on optimizing the barrier properties (e.g., against oxygen and moisture) and the cost-effectiveness of these materials to compete with conventional non-biodegradable plastics in the packaging market.
Integration into Additive Manufacturing and 3D Printing Technologies
Additive manufacturing, or 3D printing, is revolutionizing the fabrication of complex, customized objects. acs.orgnih.gov There is a growing demand for biodegradable materials that can be used as filaments in 3D printing processes like Fused Deposition Modeling (FDM). acs.org While polyesters like poly(lactic acid) (PLA) are common, there is interest in developing new biodegradable filaments with a wider range of properties. researchgate.net
Polyesters derived from butanedioic acid, such as the closely related poly(butylene succinate) (PBS), have been investigated for FDM applications. acs.orgrsc.org However, linear aliphatic polyesters often exhibit rapid crystallization and low melt strength, which can be challenging for the FDM process. rsc.org Research has shown that creating long-chain branched structures of these polyesters can significantly enhance their melt strength and processability, making them suitable for 3D printing filaments. rsc.org
For poly(propylene succinate), future research will likely focus on similar strategies to improve its rheological properties for 3D printing. This could involve the synthesis of branched or star-shaped polymers and the formulation of blends with other biodegradable polymers. acs.orgrsc.org The ability to 3D print with butanedioic acid and propane-1,3-diol-derived materials would open up new possibilities for creating custom biodegradable scaffolds for tissue engineering, personalized medical devices, and bespoke packaging solutions. researchgate.netacs.org
Q & A
Q. What are the standard protocols for synthesizing butanedioic acid-propane-1,3-diol co-polymers?
Co-polymers like poly(neopentyl glycol succinate) are synthesized via polycondensation. Butanedioic acid (succinic acid) and propane-1,3-diol derivatives undergo esterification in the presence of acid catalysts (e.g., sulfuric acid) under controlled temperatures (120–160°C). Post-polymerization purification involves solvent precipitation and vacuum drying to remove unreacted monomers .
Q. What analytical techniques are used to characterize the structural and molecular properties of these co-polymers?
Key methods include:
- NMR spectroscopy for confirming ester linkages and monomer ratios.
- Gel Permeation Chromatography (GPC) to determine molecular weight distribution.
- FTIR spectroscopy to identify functional groups (e.g., C=O stretching at 1730 cm⁻¹). These techniques are critical for verifying polymerization efficiency and structural integrity .
Q. How is propane-1,3-diol detected in biological systems, and what is its metabolic significance?
Propane-1,3-diol is identified as a microbial metabolite in gut microbiota studies using GC-MS or LC-MS . For example, in canine fecal metabolomics, it correlates with raw-food diets, suggesting its role in carbohydrate fermentation pathways. Sample preparation involves freeze-drying and derivatization for volatile compound analysis .
Q. What safety protocols are recommended for handling butanedioic acid derivatives in laboratory settings?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.
- Store compounds in airtight containers away from moisture.
- Dispose of waste via approved chemical disposal protocols, as outlined in safety data sheets for related diol compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize high-molecular-weight butanedioic acid-propane-1,3-diol co-polymers?
Optimization strategies include:
- Stoichiometric control : Excess diol (1.1:1 molar ratio) to drive esterification.
- Catalyst selection : Titanium-based catalysts (e.g., Ti(OBu)₄) improve reaction rates.
- Temperature gradients : Stepwise heating (e.g., 140°C → 180°C) minimizes side reactions like cyclization. Monitor progress via in-situ viscosity measurements .
Q. What methodologies resolve contradictions in detecting propane-1,3-diol as a post-mortem volatile organic compound (VOC)?
While propane-1,3-diol is absent in vertebrate decay studies (e.g., GC-MS analysis of cadaveric VOCs), its presence in microbial metabolism suggests sampling bias. Cross-validate using headspace SPME-GC/MS with controlled microbial consortia to isolate production pathways .
Q. How do thermal stability profiles of butanedioic acid-propane-1,3-diol co-polymers inform material applications?
Thermogravimetric Analysis (TGA) reveals decomposition onset at ~250°C, while Differential Scanning Calorimetry (DSC) shows glass transition temperatures (Tg) between -30°C and 0°C. These data guide applications in biodegradable plastics or coatings requiring moderate thermal resistance .
Q. What advanced metabolomic techniques quantify propane-1,3-diol in complex biological matrices?
Stable Isotope Dilution Assay (SIDA) with deuterated internal standards enhances accuracy in LC-MS/MS. Coupled with Random Forest Analysis , this approach discriminates propane-1,3-diol from structural analogs (e.g., butane-2,3-diol) in fecal or serum samples .
Q. How does propane-1,3-diol function as a reagent in boronic ester synthesis?
Propane-1,3-diol forms cyclic esters with boronic acids (e.g., 4-formylbenzeneboronic acid), enabling Suzuki-Miyaura cross-coupling reactions. The diol’s chelating properties stabilize boron intermediates, improving reaction yields in aryl-aldehyde synthesis .
Q. What pharmacological mechanisms are hypothesized for propane-1,3-diol derivatives in drug development?
Derivatives like 2-{[(2,6-dimethylphenyl)methyl]amino}propane-1,3-diol exhibit enzyme inhibition (e.g., kinase targets) via hydrogen bonding and hydrophobic interactions. Surface Plasmon Resonance (SPR) and molecular docking validate binding affinities, supporting their use in autoimmune disease therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
